Cas no 1428357-01-0 (2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine)

2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine
- 1428357-01-0
- AKOS024533113
- (1-methylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- 2-[4-(1-METHANESULFONYLAZETIDINE-3-CARBONYL)PIPERAZIN-1-YL]PYRIMIDINE
- VU0532882-1
- F6125-2824
- (1-(methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
-
- インチ: 1S/C13H19N5O3S/c1-22(20,21)18-9-11(10-18)12(19)16-5-7-17(8-6-16)13-14-3-2-4-15-13/h2-4,11H,5-10H2,1H3
- InChIKey: ZGXHWPGDNVZUPM-UHFFFAOYSA-N
- ほほえんだ: S(C)(N1CC(C(N2CCN(C3N=CC=CN=3)CC2)=O)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 325.12086066g/mol
- どういたいしつりょう: 325.12086066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 500
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 95.1Ų
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6125-2824-2μmol |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-25mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-30mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-5μmol |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-10μmol |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-4mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-5mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-20mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-10mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6125-2824-1mg |
2-[4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-yl]pyrimidine |
1428357-01-0 | 1mg |
$54.0 | 2023-09-09 |
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidineに関する追加情報
Introduction to 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine and CAS No. 1428357-01-0
2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine, a compound with the CAS number 1428357-01-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a piperazine moiety and a pyrimidine ring, which are well-documented for their role in modulating biological pathways.
The piperazine component is particularly noteworthy for its versatility in drug design. Piperazine derivatives are widely recognized for their ability to interact with various biological targets, making them valuable in the development of drugs targeting neurological disorders, cardiovascular diseases, and infections. In contrast, the pyrimidine ring is a cornerstone in medicinal chemistry, frequently employed in the synthesis of antiviral, anticancer, and antimicrobial agents. The combination of these two structural elements in 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine suggests a multifaceted pharmacological profile.
The presence of the 1-methanesulfonylazetidine-3-carbonyl group adds another layer of complexity to the molecule's pharmacological potential. This moiety has been explored in various research studies for its ability to enhance binding affinity and selectivity towards specific biological receptors. The methanesulfonyl group, in particular, is known for its ability to improve metabolic stability and oral bioavailability, which are critical factors in drug development.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions between 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine and its biological targets. These studies have revealed promising insights into its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The compound's ability to disrupt key signaling pathways has made it a subject of interest for preclinical trials targeting various forms of cancer.
In addition to its applications in oncology, 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine has shown promise in treating inflammatory diseases. Research indicates that the compound can modulate inflammatory responses by interacting with cytokine receptors and other inflammatory mediators. This has opened up new avenues for therapeutic intervention in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The synthetic route is designed to maximize yield while maintaining high purity standards, ensuring that the final product is suitable for further pharmacological evaluation. Advances in green chemistry have also influenced the synthesis process, leading to more environmentally friendly methodologies that reduce waste and energy consumption.
The pharmacokinetic properties of 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine have been thoroughly investigated through both in vitro and in vivo studies. These investigations have provided valuable data on its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits favorable pharmacokinetic characteristics, including reasonable bioavailability and a moderate half-life, which are essential for effective therapeutic dosing.
Ongoing clinical trials are evaluating the safety and efficacy of 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine in patients with advanced stages of various diseases. Preliminary results from these trials are encouraging, suggesting that the compound can significantly improve patient outcomes when used as part of combination therapy regimens. The integration of this molecule with other therapeutic agents has opened up new possibilities for treating complex diseases that require multifaceted approaches.
The future prospects for 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine are vast. Ongoing research is exploring its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for developing treatments that target neurological disorders directly.
In conclusion, 2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine (CAS No. 1428357-01) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the development of new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.
1428357-01-0 (2-4-(1-methanesulfonylazetidine-3-carbonyl)piperazin-1-ylpyrimidine) 関連製品
- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 100617-39-8(N-cyclohexyl-4-methoxyaniline hydrochloride)
- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)